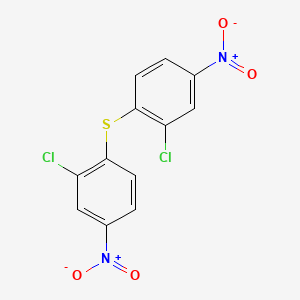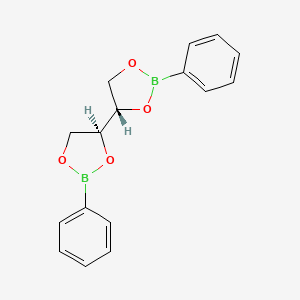![molecular formula C11H11N3O3 B14468541 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-61-9](/img/structure/B14468541.png)
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-(hydroxymethyl)anilino group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-(hydroxymethyl)aniline with a pyrimidine derivative under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-(hydroxymethyl)aniline in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can yield various substituted pyrimidine derivatives .
科学研究应用
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in viral replication or cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the virus or cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
2-(2,4,5-Substituted-anilino)pyrimidine: A related compound with different substituents on the aniline ring.
Uniqueness
6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications.
属性
CAS 编号 |
72255-61-9 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
6-[4-(hydroxymethyl)anilino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c15-6-7-1-3-8(4-2-7)12-9-5-10(16)14-11(17)13-9/h1-5,15H,6H2,(H3,12,13,14,16,17) |
InChI 键 |
QKDORVFCBPFVTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)NC2=CC(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


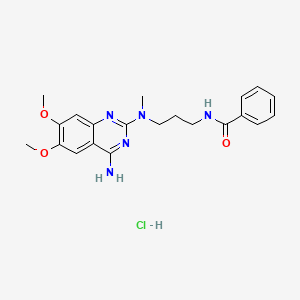
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
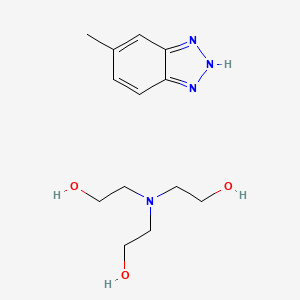

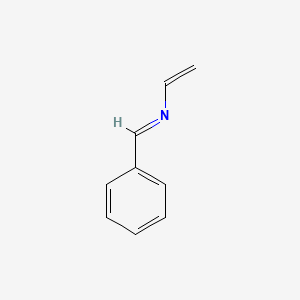
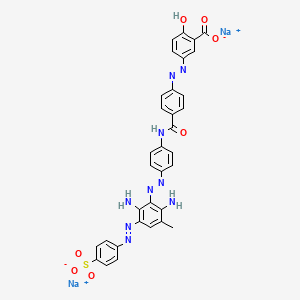
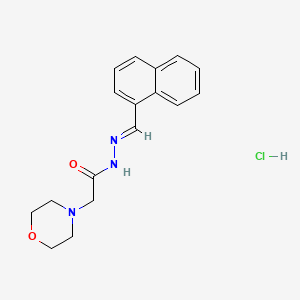

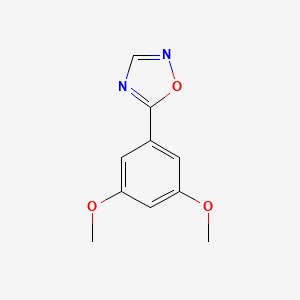
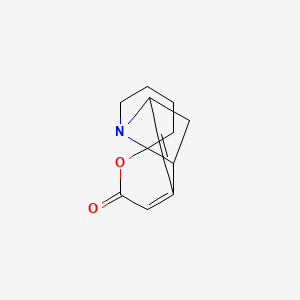
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
